molecular formula C5H10ClN5S B1473305 5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride CAS No. 1864062-11-2

5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride

Cat. No. B1473305
CAS RN: 1864062-11-2
M. Wt: 207.69 g/mol
InChI Key: DFNRDWBMJXWUCT-UHFFFAOYSA-N
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Description

5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the CAS Number: 2613383-73-4 . It has a molecular weight of 175.62 . The IUPAC name for this compound is 5-(azetidin-3-ylmethyl)-1H-tetrazole hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5.ClH/c1(4-2-6-3-4)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown the potential of azetidinone derivatives, including structures similar to 5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride, in synthesizing compounds with significant antibacterial activities. For example, the synthesis of N-(1H-tetrazol-5-yl) azetidin-2-one and its analogues has been explored, although these specific compounds did not exhibit useful antibacterial activity (Costerousse & Teutsch, 1986). However, other studies have developed azetidin-2-one derivatives that demonstrated significant activity against various bacterial and fungal strains, indicating the broader applicability of this chemical framework in designing new antimicrobial agents (Mohite & Bhaskar, 2011), (Ansari & Lal, 2009).

Anti-inflammatory and Analgesic Applications

Azetidinone scaffolds have also been explored for their potential in anti-inflammatory and analgesic applications. A study on quinoline derivatives bearing azetidinones scaffolds highlighted their significant anti-inflammatory and less ulcerogenic activities compared to conventional NSAIDs, suggesting their potential as safer alternatives for pain and inflammation management (Gupta & Mishra, 2016).

Antimicrobial and Antifungal Agents

The synthesis of novel azetidinone derivatives has been shown to produce compounds with considerable antimicrobial and antifungal properties. Research into various azetidinone compounds has yielded new molecules that exhibit promising antibacterial activities against a range of bacterial strains, indicating the potential for these derivatives in developing new antimicrobial therapies (Chopde, Meshram, & Pagadala, 2012).

Synthesis and Characterization of Tetrazole Derivatives

The chemical synthesis and characterization of tetrazole and azetidinone derivatives have been subjects of study, with research focused on developing methods for creating these compounds and assessing their biological activities. This includes the exploration of novel synthetic routes and the evaluation of their structural properties, contributing to the broader understanding of how such derivatives can be utilized in medicinal chemistry (Sano et al., 1995).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, following all safety protocols.

properties

IUPAC Name

5-(azetidin-3-ylsulfanyl)-1-methyltetrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S.ClH/c1-10-5(7-8-9-10)11-4-2-6-3-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNRDWBMJXWUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 2
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 3
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 4
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 5
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 6
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride

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